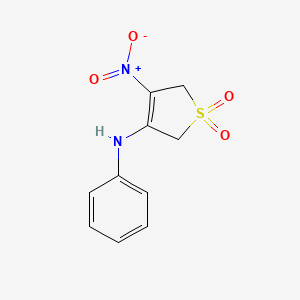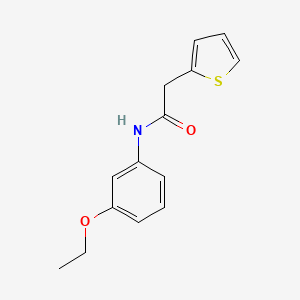![molecular formula C15H12N2O3 B5859347 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5859347.png)
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MFI-1, has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione is not fully understood, but it is thought to involve the modulation of ion channel activity. Specifically, this compound has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activity. By modulating the activity of this channel, this compound may have immunomodulatory effects that could be useful in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its effects on ion channel activity, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
実験室実験の利点と制限
One advantage of using 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione in lab experiments is its ability to modulate ion channel activity, which could be useful in studying the role of ion channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the study of this compound's effects on other ion channels and enzymes, which could have implications for the treatment of a variety of diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
The synthesis of 5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-methyl-2-furfural and phenylhydrazine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with chloroacetic acid to yield this compound.
科学的研究の応用
5-[(5-methyl-2-furyl)methylene]-3-phenyl-2,4-imidazolidinedione has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which could have implications for the treatment of neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-7-8-12(20-10)9-13-14(18)17(15(19)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSZMMUKDQJRQY-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5859275.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5859335.png)
![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)